molecular formula C12H16N6OS B3921116 5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B3921116
M. Wt: 292.36 g/mol
InChI Key: OMHMHNZGWWRWTA-UHFFFAOYSA-N
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Description

The compound “5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine” belongs to a series of [1,2,5]oxadiazolo[3,4-b]pyrazine analogs . These analogs are known to be potent inhibitors of IL-1β secretion in human monocyte-derived macrophages and allosteric modulators of the p38 MAP kinase A-loop regulatory site .


Synthesis Analysis

The synthesis of these analogs involves a hit-to-lead optimization process guided by molecular modeling . The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold was identified as suitable for the development of potent A-loop regulatory site p38 MAP kinase inhibitors .


Molecular Structure Analysis

The molecular structure of these analogs was confirmed by single-crystal X-ray analysis . The structure is based on a fused-ring skeleton of [1,2,5]oxadiazolo[3,4-d]pyrimidine .

Mechanism of Action

These analogs act as allosteric modulators of the p38 MAP kinase A-loop regulatory site . They inhibit IL-1β secretion in human monocyte-derived macrophages .

Future Directions

The future directions for the research on these analogs could involve further optimization of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold to develop more potent inhibitors of the p38 MAP kinase A-loop regulatory site . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial.

Properties

IUPAC Name

6-pyrrolidin-1-yl-5-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6OS/c1-2-4-17(3-1)11-12(18-5-7-20-8-6-18)14-10-9(13-11)15-19-16-10/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHMHNZGWWRWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NON=C3N=C2N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
Reactant of Route 2
5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
Reactant of Route 3
Reactant of Route 3
5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
Reactant of Route 4
Reactant of Route 4
5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
Reactant of Route 5
5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
Reactant of Route 6
Reactant of Route 6
5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

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